molecular formula C24H31NO5 B11697648 Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11697648
M. Wt: 413.5 g/mol
InChI Key: RYEXRWJWKORFFP-UHFFFAOYSA-N
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Description

Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a molecular formula of C₂₄H₃₁NO₅ and a molecular weight of 413.51 g/mol . It features a 3,4-dimethoxyphenyl substituent at the 4-position of the hexahydroquinoline core and an isopropyl ester group at the 3-carboxylate position. The compound is structurally characterized by a fused cyclohexanone ring and a 1,4-dihydropyridine (1,4-DHP) ring, which adopts a flat-boat conformation critical for intermolecular interactions . This molecule is utilized in pharmaceutical chemistry as a building block for drug discovery, with a reported purity of 97% .

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-13(2)30-23(27)20-14(3)25-16-11-24(4,5)12-17(26)22(16)21(20)15-8-9-18(28-6)19(10-15)29-7/h8-10,13,21,25H,11-12H2,1-7H3

InChI Key

RYEXRWJWKORFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and recrystallization. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness while maintaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds with different functional groups.

Scientific Research Applications

Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 2-chlorophenyl derivative exhibits potent antibacterial activity against Pseudomonas aeruginosa (MIC < 1 µg/mL) , likely due to enhanced electrophilicity and membrane disruption. Electron-Donating Groups (e.g., OMe, OH): The target compound’s 3,4-dimethoxyphenyl group may improve solubility and receptor-binding affinity compared to chloro or hydroxyl analogs .

Ester Group Impact: Isopropyl vs. Ethyl/Methyl: The isopropyl ester in the target compound increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to ethyl (logP ~2.8) or methyl (logP ~2.3) esters . Synthesis Efficiency: Ethyl esters are commonly synthesized using nanocatalysts like GO@Fe₃O₄@Cur–Cu, achieving yields >85% in 240 minutes , whereas bulkier esters (e.g., isobutyl) require specialized catalysts .

Catalytic Efficiency and Reaction Optimization

  • Nanocatalysts: Functionalized graphene oxide (GO@Fe₃O₄@Cur–Cu) enables one-pot synthesis of ethyl esters under mild conditions (room temperature, ethanol) with yields up to 92% .
  • Ionic Liquids : Copper-based ionic liquids (e.g., DABCO₂CuCl₄) reduce reaction times to <2 hours for hydroxyphenyl derivatives .
  • Stereochemical Control: The target compound lacks defined stereocenters , unlike crystallographically characterized analogs (e.g., ethyl 4-(4-dimethylaminophenyl)-...), which exhibit racemic forms with specific hydrogen-bonding networks .

Biological Activity

Isopropyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C24H31NO5C_{24}H_{31}NO_5 and a molecular weight of approximately 413.51 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its neuroprotective and antioxidant properties.

Structural Characteristics

The unique structure of this compound features a hexahydroquinoline core with various substituents that enhance its interaction with biological systems. The presence of the dimethoxyphenyl group is particularly noteworthy as it may facilitate interactions with specific biological targets such as enzymes and receptors involved in neurodegenerative diseases.

Neuroprotective Effects

Preliminary studies have indicated that this compound exhibits significant neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis through various mechanisms:

  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.
  • Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors (e.g., acetylcholine receptors), influencing synaptic transmission and neuronal health.

Interaction with Biological Targets

Studies have focused on the interactions between this compound and biological targets related to neurodegenerative diseases. Molecular docking studies suggest that it may bind effectively to key enzymes involved in oxidative stress pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolineEthyl ester instead of isopropylAntioxidant
Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,-8 hexahydroquinolineDifferent phenyl substitutionAnticancer
Isopropyl 4-(2-chlorophenyl)-2-methyl-5-oxo hexahydroquinolineChlorophenyl group presentAntibacterial

This table illustrates how variations in substituent groups can significantly influence the pharmacological profiles of these compounds.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit oxidative stress markers in neuronal cell lines.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to cholinesterase enzymes (AChE and BChE), suggesting potential applications in Alzheimer's disease therapy.
  • Animal Models : Preliminary animal studies indicate that administration of this compound can improve cognitive function in models of neurodegeneration.

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